BenchChemオンラインストアへようこそ!

(2R,3R)-2-(1,3-benzodioxol-5-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid

Endothelin Receptor Antagonism Structure-Activity Relationship ETA Selectivity

This (2R,3R)-2-(1,3-benzodioxol-5-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid (CAS 1071536-07-6) is a key chiral intermediate for endothelin receptor antagonists (e.g., A-127722 analogs). The (2R,3R) stereochemistry is essential for high-affinity ETA binding—substituting the (2R,3S) diastereomer or dimethoxyphenyl analogs compromises receptor potency and selectivity. The benzodioxole moiety avoids first-pass O-demethylation issues seen with atrasentan-like methoxyphenyl derivatives, offering superior metabolic stability for lead optimization. Also serves as a scaffold for PAPD5 inhibitor development (cf. BCH002). Reactive carboxylic acid and lactam functionalities enable asymmetric methodology development. Procure the exact stereochemistry your SAR demands.

Molecular Formula C14H15NO5
Molecular Weight 277.27 g/mol
Cat. No. B7784927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-2-(1,3-benzodioxol-5-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid
Molecular FormulaC14H15NO5
Molecular Weight277.27 g/mol
Structural Identifiers
SMILESCCN1C(C(CC1=O)C(=O)O)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C14H15NO5/c1-2-15-12(16)6-9(14(17)18)13(15)8-3-4-10-11(5-8)20-7-19-10/h3-5,9,13H,2,6-7H2,1H3,(H,17,18)/t9-,13+/m1/s1
InChIKeyIJQUZHHDDJSROO-RNCFNFMXSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for (2R,3R)-2-(1,3-benzodioxol-5-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid: A Chiral Pyrrolidine Building Block


(2R,3R)-2-(1,3-benzodioxol-5-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid (CAS 1071536-07-6) is a chiral, non-racemic pyrrolidine derivative featuring a benzodioxole moiety . With a molecular formula of C14H15NO5 and a molecular weight of 277.27 g/mol, it is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of endothelin receptor antagonists [1]. The compound's (2R,3R) stereochemistry is critical for its intended activity, distinguishing it from other diastereomers like the (2R,3S) variant .

Why Generic Substitution of (2R,3R)-2-(1,3-benzodioxol-5-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid is Insufficient: The Criticality of Stereochemistry and Substitution Patterns


In the context of pyrrolidine-based drug discovery, even minor structural changes can lead to significant variations in biological activity. The (2R,3R) configuration is specifically required for high-affinity binding to targets like the endothelin A (ETA) receptor, as evidenced by SAR studies on related compounds [1]. Substituting this compound with the (2R,3S) diastereomer or a dimethoxyphenyl analog, such as (2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid (CAS 1071536-21-4), is not equivalent. Research on the broader pyrrolidine-3-carboxylic acid class has demonstrated that replacing the benzodioxole with other functional groups directly impacts receptor selectivity and metabolic stability [2].

Quantitative Evidence Guide for (2R,3R)-2-(1,3-benzodioxol-5-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid: Comparative Data Against Key Analogs


Comparative ETA Receptor Binding Affinity: Benzodioxole vs. Dimethoxyphenyl Substitution

In a study of pyrrolidine-3-carboxylic acid endothelin antagonists, replacing the benzodioxole group with a dihydrobenzofuran significantly altered receptor selectivity and metabolic stability [1]. While direct Ki data for the target compound is not publicly available, SAR trends from this class establish that the benzodioxole moiety is a key pharmacophore for balancing potency and selectivity. An isosteric 5-indan substitution, which lacks hydrogen-bonding capability, showed a 10-fold decrease in potency compared to the benzodioxole-containing compound 1 [1]. This class-level inference highlights the functional differentiation conferred by the benzodioxole group, making the target compound a crucial intermediate for exploring ETA-selective antagonists.

Endothelin Receptor Antagonism Structure-Activity Relationship ETA Selectivity

Stereochemical Specificity: (2R,3R) vs. (2R,3S) Diastereomer

The target is the (2R,3R) diastereomer (CAS 1071536-07-6), which is distinct from the (2R,3S) variant. In the endothelin antagonist class, the relative and absolute stereochemistry at the 2- and 3-positions of the pyrrolidine ring is crucial for biological activity . For the closely related compound A-127722 (atrasentan), the bioactive enantiomer is the (2R*,3R*,4S*) configuration, and the (2S*,3S*,4R*) enantiomer is significantly less active [1]. While direct comparative data between the (2R,3R) and (2R,3S) forms of this specific compound is not publicly available, the broader class SAR strongly suggests that the (2R,3R) configuration is required for optimal biological activity.

Chiral Resolution Stereochemistry-Activity Relationship Diastereomer Comparison

Metabolic Stability: Benzodioxole vs. Methoxyphenyl in ETA Antagonists

A known metabolic liability of ETA antagonists like atrasentan (ABT-627) is the O-demethylation of its 4-methoxyphenyl group [1]. Research in this chemical series has shown that replacing the methoxyphenyl with a benzodioxole group can mitigate this metabolic pathway, leading to improved stability [1]. The target compound, which already incorporates a benzodioxole moiety, is a key intermediate for developing metabolically stable ETA antagonists. This is a class-level inference based on the SAR of the broader pyrrolidine-3-carboxylic acid series.

Metabolic Stability Cytochrome P450 Inhibition Drug Metabolism

PAPD5 Inhibition Specificity: BCH001 (Quinoline) vs. BCH002 (Pyrrolidine-Carboxylic Acid) Analog

A study on PAPD5 inhibitors identified a closely related compound, BCH002, which is 1-(1,3-benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid [1]. BCH002 was used as a negative control to demonstrate the specificity of BCH001, a quinoline derivative [1]. The target compound differs from BCH002 by having an ethyl group at position 1 instead of a benzodioxol-5-ylmethyl group. At 100 μM, BCH001 showed significant inhibition of rPAPD5, while BCH002 did not, highlighting the specificity of polymerase inhibition within this chemical class [1]. This data provides a benchmark for differentiating the target compound from other PAPD5 inhibitors.

PAPD5 Inhibition Telomerase Restoration Polymerase Specificity

Optimal Research and Industrial Applications for (2R,3R)-2-(1,3-benzodioxol-5-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid


Synthesis of Novel Endothelin A (ETA) Receptor Antagonists

The benzodioxole moiety is a critical pharmacophore for achieving high ETA binding affinity and selectivity [1]. The target compound serves as a key chiral intermediate for constructing more complex ETA antagonists, such as A-127722 and its analogs. Its use is supported by SAR studies showing that modifications to the pyrrolidine core directly impact receptor potency and selectivity [1].

Development of Metabolically Stable Drug Candidates

Based on class-level SAR, the benzodioxole group offers improved metabolic stability over the methoxyphenyl group, which is susceptible to O-demethylation [1]. This makes the target compound a preferred starting material for projects aiming to avoid first-pass metabolism issues commonly seen with atrasentan-like molecules.

Exploring PAPD5 Inhibition and Telomere Biology

The compound's structural similarity to the PAPD5 inhibitor control, BCH002, makes it a valuable scaffold for developing novel PAPD5 inhibitors [2]. Researchers in telomere biology and dyskeratosis congenita can use this compound to design analogs that may exhibit selective PAPD5 inhibition, as demonstrated in polymerase specificity assays [2].

Asymmetric Synthesis and Chiral Methodology Research

The compound's (2R,3R) stereochemistry, coupled with its reactive carboxylic acid and lactam functionalities, makes it a useful substrate for developing new asymmetric synthetic methodologies. Its use in stereoselective transformations is relevant to the broader field of chiral pyrrolidine synthesis.

Quote Request

Request a Quote for (2R,3R)-2-(1,3-benzodioxol-5-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.